4-(Pentafluoroethyl)aniline hydrochloride
Overview
Description
4-(Pentafluoroethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H7ClF5N and its molecular weight is 247.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Pentafluoroethyl)aniline hydrochloride is a fluorinated aromatic compound characterized by its unique structure, which includes a pentafluoroethyl group attached to an aniline moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and chemical stability. However, comprehensive studies detailing its biological activity remain limited.
- Molecular Formula : C₈H₇ClF₅N
- Molar Mass : Approximately 247.59 g/mol
- Solubility : Typically encountered as a hydrochloride salt, enhancing solubility in polar solvents.
Currently, there is no well-documented mechanism of action for this compound in the scientific literature. However, the presence of both the aniline and pentafluoroethyl groups suggests potential interactions with biological systems that warrant further investigation.
Antimicrobial Potential
Research has indicated that compounds with similar structures to this compound may exhibit antimicrobial properties. For instance:
- Inhibition Studies : Compounds structurally related to anilines have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorinated groups can enhance lipophilicity and possibly increase membrane permeability, leading to improved efficacy against microbial strains .
Cytotoxicity
The cytotoxic effects of fluorinated anilines have been explored in various studies. While specific data on this compound is scarce, general trends suggest that increased fluorination can lead to enhanced toxicity profiles due to metabolic activation pathways that generate reactive metabolites .
Comparative Analysis with Related Compounds
A comparative analysis of related compounds can provide insights into the biological activity of this compound. The following table summarizes key features and activities of structurally similar compounds:
Compound Name | Molecular Formula | Notable Biological Activities |
---|---|---|
4-Fluoroaniline | C₆H₆F₃N | Moderate antibacterial activity |
4-(Trifluoromethyl)aniline | C₇H₆F₃N | Inhibits certain bacterial strains |
Pentafluoroethylaniline | C₈H₈F₅N | Potentially higher lipophilicity and activity |
The unique combination of a highly fluorinated alkyl group with an aniline structure in this compound may enhance its stability and biological activity compared to these analogs.
Toxicological Studies
Toxicological assessments indicate that many fluorinated compounds exhibit irritant properties. Specifically, this compound has been classified as an irritant upon contact with skin or eyes . Such findings highlight the need for careful handling and further evaluation of its safety profile.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHOLOUZCUXTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-02-4 | |
Record name | 4-(pentafluoroethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.